2-(2-Ethyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid
Overview
Description
2-(2-Ethyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid is a useful research compound. Its molecular formula is C10H14N2O4S and its molecular weight is 258.3 g/mol. The purity is usually 95%.
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Biological Activity
2-(2-Ethyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available studies and findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a thiopyrano-pyrazole framework. Its molecular formula is C₁₃H₁₅N₃O₄S, and it possesses several functional groups that contribute to its biological properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
- Case Study : A study evaluated the anticancer activity of pyrazole derivatives against T-47D (breast cancer) and UACC-257 (melanoma) cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications in the pyrazole structure could enhance anticancer efficacy .
2. Antimicrobial Activity
Compounds with similar structural features have been reported to possess antimicrobial properties. Research indicates that pyrazole derivatives can inhibit the growth of several bacterial strains.
- Research Findings : A novel series of pyrazoline and pyrazole derivatives were synthesized and screened for their antimicrobial activity. Results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
3. Anti-inflammatory Effects
The anti-inflammatory properties of heterocyclic compounds are well-documented. Pyrazoles have been studied for their ability to modulate inflammatory pathways.
- Evidence : In vitro studies have shown that certain pyrazole derivatives can significantly reduce pro-inflammatory cytokine production in immune cells, indicating their potential as anti-inflammatory agents .
The biological activities of this compound may be attributed to its ability to interact with specific molecular targets involved in disease pathways:
- Target Interaction : Molecular docking studies suggest that the compound may bind effectively to targets such as kinases and enzymes involved in cancer progression and inflammation .
Data Summary
Properties
IUPAC Name |
2-(2-ethyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-2-12-9(5-10(13)14)7-6-17(15,16)4-3-8(7)11-12/h2-6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLCHDZABNBEDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CS(=O)(=O)CCC2=N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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